
Antitubercular agent-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-31 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-31 typically involves multiple steps, including the formation of key intermediates through cycloaddition reactions, condensation reactions, and other organic synthesis techniques. For instance, one common synthetic route involves the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Antitubercular agent-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
Antitubercular agent-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored for its potential as a treatment for drug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
The mechanism of action of Antitubercular agent-31 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, disrupting the integrity and function of the cell wall and leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Isoniazid: A first-line antitubercular agent that also targets mycolic acid synthesis.
Rifampicin: Another first-line agent that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall.
Pyrazinamide: Disrupts the bacterial cell membrane and energy production.
Uniqueness
Antitubercular agent-31 is unique in its specific molecular structure and the particular pathways it targets within Mycobacterium tuberculosis. Its ability to overcome resistance mechanisms that affect other antitubercular agents makes it a valuable addition to the arsenal against drug-resistant tuberculosis .
Propiedades
Fórmula molecular |
C20H24F2N4O5S2 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
2-[4-[(4,4-difluorocyclohexyl)methyl]piperazin-1-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C20H24F2N4O5S2/c1-33(30,31)14-10-15-17(16(11-14)26(28)29)32-19(23-18(15)27)25-8-6-24(7-9-25)12-13-2-4-20(21,22)5-3-13/h10-11,13H,2-9,12H2,1H3 |
Clave InChI |
VSAHBFJLXQQAMR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(CC3)CC4CCC(CC4)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
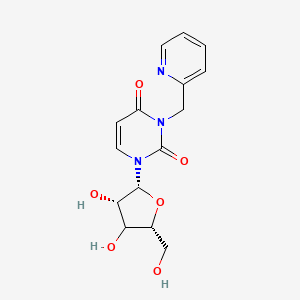
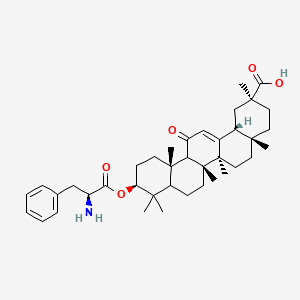
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)

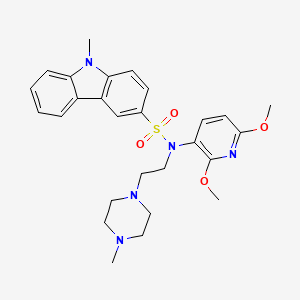
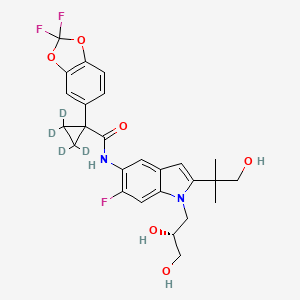
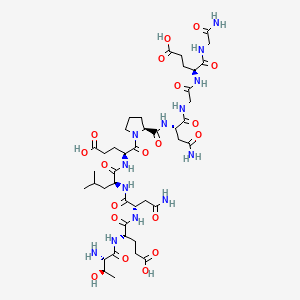
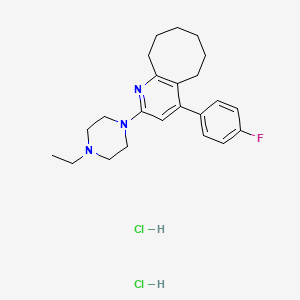


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)

